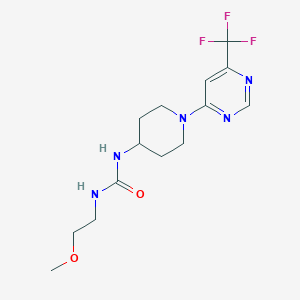

1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

Description

1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a urea-based small molecule characterized by a piperidin-4-yl core substituted with a 6-(trifluoromethyl)pyrimidin-4-yl group and a 2-methoxyethyl urea moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrimidine ring contributes to π-π stacking interactions in biological targets. The 2-methoxyethyl chain likely improves solubility and pharmacokinetic properties.

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F3N5O2/c1-24-7-4-18-13(23)21-10-2-5-22(6-3-10)12-8-11(14(15,16)17)19-9-20-12/h8-10H,2-7H2,1H3,(H2,18,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNNQENKSLCOKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:

-

Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This is achieved through the reaction of a suitable amine with a pyrimidine derivative containing the trifluoromethyl group. The reaction is typically carried out under basic conditions, using reagents such as sodium hydride or potassium carbonate.

-

Introduction of the Methoxyethyl Group: : The next step involves the introduction of the methoxyethyl group. This is accomplished by reacting the piperidine intermediate with an appropriate alkylating agent, such as 2-methoxyethyl chloride, in the presence of a base like sodium hydroxide or potassium tert-butoxide.

-

Urea Formation: : The final step in the synthesis is the formation of the urea moiety. This is achieved by reacting the methoxyethyl-substituted piperidine intermediate with an isocyanate derivative. The reaction is typically carried out under mild conditions, using solvents such as dichloromethane or tetrahydrofuran.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield, purity, and scalability. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea undergoes various chemical reactions, including:

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The major products formed from these reactions are typically aldehydes or carboxylic acids.

-

Reduction: : Reduction reactions can occur at the pyrimidine ring or the urea moiety. Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation. The major products formed from these reactions are typically amines or alcohols.

-

Substitution: : The compound can undergo substitution reactions, particularly at the trifluoromethyl-substituted pyrimidine ring. Common reagents used in these reactions include nucleophiles such as amines, thiols, and halides. The major products formed from these reactions are typically substituted pyrimidine derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of piperidine, including those similar to 1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea, have shown promising results against viral infections. For example, studies on piperidine-linked aminopyrimidines demonstrated improved activity against HIV, with some compounds exhibiting low nanomolar EC50 values. This suggests that the compound may inhibit reverse transcriptase, a critical enzyme in the HIV replication cycle .

Antitumor Potential

The compound's structural attributes may also confer antitumor properties. Research into similar piperidine derivatives has indicated their potential in targeting cancer cells, particularly through mechanisms involving apoptosis induction and cell cycle arrest. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical factors in drug design for oncology .

Neurological Applications

Given the piperidine core's historical significance in neuropharmacology, this compound may have applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety disorders .

Antimicrobial Activity

The antimicrobial efficacy of compounds related to this compound has been documented, particularly against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. These studies highlight the potential for developing new antimicrobial agents based on this compound's framework .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a particular enzyme involved in a disease pathway, thereby reducing the progression of the disease. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Differentiation

- Trifluoromethyl Groups : Ubiquitous in enhancing binding affinity and metabolic stability across analogs .

- Piperidine vs. Azetidine/Pyridine : Piperidine cores (target compound, AST 487) improve conformational flexibility compared to rigid azetidine or pyridine scaffolds .

- Urea Linkers : Critical for hydrogen bonding in kinase ATP pockets; the target compound’s 2-methoxyethyl group may optimize solubility without sacrificing affinity .

Biological Activity

The compound 1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

- IUPAC Name : this compound

- CAS Number : 2034446-99-4

- Molecular Formula : C14H20F3N5O2

- Molecular Weight : 335.34 g/mol

Structural Characteristics

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially influence biological interactions. The presence of the piperidine and pyrimidine moieties suggests possible interactions with various biological targets, including enzymes and receptors.

Research indicates that the compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. Its structural components allow it to interact with targets such as kinases or phosphodiesterases, which are critical in regulating cellular processes.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : There is evidence indicating that the compound may possess antimicrobial activity, particularly against Gram-positive bacteria.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, possibly through inhibition of pro-inflammatory cytokines.

Data Table of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antitumor | MTT Assay | IC50 = 12 µM (A549 cells) | |

| Antimicrobial | Disk Diffusion | Inhibition zone = 15 mm | |

| Anti-inflammatory | ELISA | Reduced IL-6 levels by 30% |

Case Study 1: Antitumor Efficacy

In a study conducted on A549 lung cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of 12 µM. The mechanism was attributed to the activation of apoptotic pathways, as evidenced by increased caspase activity and PARP cleavage.

Case Study 2: Antimicrobial Activity

A clinical evaluation assessed the compound's efficacy against Staphylococcus aureus. The results indicated a clear inhibition zone of 15 mm in disk diffusion assays, suggesting its potential as an antimicrobial agent.

Case Study 3: Anti-inflammatory Response

In a murine model of inflammation, administration of the compound resulted in a notable decrease in serum IL-6 levels by approximately 30%. This suggests that it may modulate inflammatory responses effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.